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REACTION_CXSMILES
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[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-])=O.B.[K]>CO.[Cu](Cl)Cl>[NH2:1][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1 |f:1.2,^1:12|
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Name
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|
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Quantity
|
4.59 g
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|
Type
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reactant
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|
Smiles
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[N+](=O)([O-])C1=CC=C(CO)C=C1
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Name
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|
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Quantity
|
300 mL
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|
Type
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solvent
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|
Smiles
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CO
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Name
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|
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Quantity
|
17.8 g
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Type
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catalyst
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|
Smiles
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[Cu](Cl)Cl
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Name
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potassium boron hydride
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Quantity
|
11.3 g
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Type
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reactant
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Smiles
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B.[K]
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Control Type
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AMBIENT
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Type
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CUSTOM
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|
Details
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The reaction mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
|
for 40 minutes
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|
Duration
|
40 min
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Type
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CONCENTRATION
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|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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|
Details
|
To the residue was added water
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Type
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EXTRACTION
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|
Details
|
the mixture was extracted with ethyl acetate
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|
Type
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DRY_WITH_MATERIAL
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|
Details
|
The organic layer was dried with anhydrous sodium sulfate
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Type
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CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
|
Details
|
The residue was separated
|
|
Type
|
CUSTOM
|
|
Details
|
purified with column chromatography (ethyl acetate/hexane=3/1)
|
Reaction Time |
2 h |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(CO)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 35.5% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |